molecular formula C17H21ClN2O3S B2370669 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034481-76-8

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2370669
CAS No.: 2034481-76-8
M. Wt: 368.88
InChI Key: ZWTQXFFGVQMAJT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a chlorinated methoxyphenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate to form an intermediate urea derivative.

    Introduction of the Hydroxy Group: The intermediate is then subjected to a reaction with a hydroxy-substituted alkyl halide, introducing the hydroxy group into the pentyl chain.

    Incorporation of the Thiophene Ring: Finally, the thiophene ring is introduced through a coupling reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the urea linkage or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)amide: Similar structure but with an amide linkage.

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is unique due to its specific combination of functional groups and the urea linkage, which may confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTQXFFGVQMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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